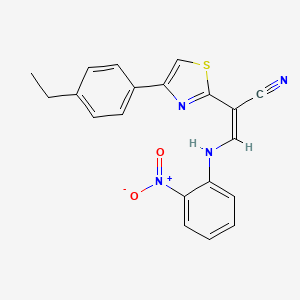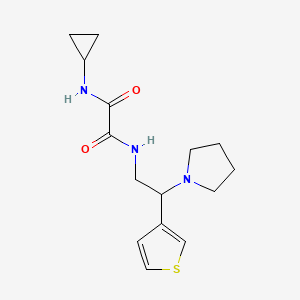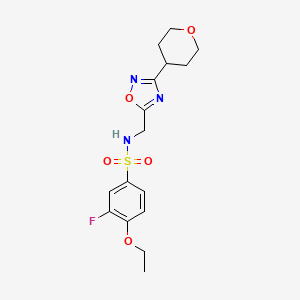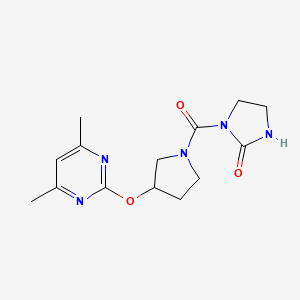![molecular formula C29H35FN4O2 B2749464 N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-4-ethoxybenzamide CAS No. 946365-38-4](/img/structure/B2749464.png)
N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-4-ethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several functional groups. It has a piperazine ring, which is a common feature in many pharmaceuticals due to its ability to improve solubility and bioavailability . The compound also contains a dimethylamino group and a fluorophenyl group, both of which can have significant impacts on the compound’s reactivity and biological activity .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the individual rings, followed by their functionalization with the appropriate groups. The exact synthesis route would depend on the desired final product and the available starting materials .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The piperazine ring is a six-membered ring with two nitrogen atoms, while the phenyl groups are six-membered carbon rings. The presence of the fluorine atom could also significantly affect the compound’s electronic structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. The piperazine ring is known to participate in a variety of reactions, including alkylation and acylation. The dimethylamino group can act as a nucleophile in reactions with electrophiles, while the fluorophenyl group can undergo reactions typical of aromatic compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. The presence of the piperazine ring could improve its solubility in water, while the fluorophenyl group could increase its lipophilicity. The compound’s reactivity and stability would also be affected by the various functional groups present .Applications De Recherche Scientifique
Radiolabeled Ligands for PET Imaging
N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-4-ethoxybenzamide derivatives, such as [18F]p-MPPF, have been utilized as radiolabeled antagonists for studying 5-HT1A receptors with positron emission tomography (PET) imaging. This application is significant for researching the serotonergic neurotransmission in both animal models and humans, aiding in the understanding of psychiatric and neurological disorders (Plenevaux et al., 2000).
Dopamine Receptor Ligands
Derivatives of this compound have been explored for their affinity and selectivity towards dopamine D(3) receptors. This research has implications for developing new therapeutic agents for disorders related to the dopaminergic system, such as schizophrenia and Parkinson's disease (Leopoldo et al., 2002).
Antiallergy Activity
N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamide derivatives, including those related to this compound, have been synthesized and evaluated for antiallergy activity. This research offers potential pathways for developing new antiallergic drugs (Walsh et al., 1990).
Anti-Cancer Activity
O-Arylated diazeniumdiolates, with structural similarities to this compound, have shown broad-spectrum anti-cancer activity. These compounds activate for anti-cancer effects through various pathways, highlighting the potential for novel cancer therapeutics (Keefer, 2010).
Gastrointestinal Prokinetic Activity
N-[[2-(dialkylamino)ethoxy]benzyl]benzamide derivatives, structurally related to this compound, have been investigated for their gastrointestinal prokinetic and antiemetic activities. This research is crucial for developing new treatments for gastrointestinal motility disorders (Sakaguchi et al., 1992).
Mécanisme D'action
Safety and Hazards
The safety and hazards associated with this compound would depend on its structure and reactivity. Compounds containing a piperazine ring can be irritants and may have toxic effects if ingested or inhaled. The presence of the fluorine atom could also make the compound more reactive and potentially hazardous .
Orientations Futures
Propriétés
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-4-ethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H35FN4O2/c1-4-36-27-15-7-23(8-16-27)29(35)31-21-28(22-5-11-25(12-6-22)32(2)3)34-19-17-33(18-20-34)26-13-9-24(30)10-14-26/h5-16,28H,4,17-21H2,1-3H3,(H,31,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCVXPOBUXJMUAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCN(CC3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H35FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[[4-(Trifluoromethyl)pyridin-3-yl]methyl]prop-2-enamide](/img/structure/B2749381.png)

![1-(3-fluorophenyl)-3-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2749383.png)

![2-[4-(Phenylamino)phenyl]-25-isoquinolin-2-ylium; tetrafluoroboranuide](/img/structure/B2749386.png)

![2-Chloro-N-[1-(5-chloropyridin-2-yl)-2-cyclopropylethyl]acetamide](/img/structure/B2749389.png)
![8-(2-chlorobenzyl)-2,5-dimethyl-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine](/img/structure/B2749390.png)
![tert-butyl rac-(4aS,7aS)-hexahydropyrrolo[3,4-b][1,4]oxazine-4(4aH)-carboxylate](/img/no-structure.png)


![Ethyl 4-[(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl]-3-oxobutanoate](/img/structure/B2749399.png)
![Ethyl 6-{[(4-tert-butylphenyl)sulfonyl]methyl}-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2749402.png)

